ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate
Description
This compound is a structurally complex ethyl ester featuring:
- A conjugated (E)-but-2-enoate backbone.
- Multiple amide linkages and a phenylmethoxycarbonyl (Cbz) protecting group.
- Stereospecific (2S) configurations in its amino acid-derived side chains.
The (E)-configuration of the double bond likely influences molecular geometry and intermolecular interactions, such as hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O8/c1-4-34-19(30)11-10-18(29)27(12-17(23)28)26-21(32)15(3)24-20(31)14(2)25-22(33)35-13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H2,23,28)(H,24,31)(H,25,33)(H,26,32)/b11-10+/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVKPQSVBJEMMQ-BWLFODOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)N(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)N(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate typically involves multi-step organic reactions. The process may start with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. The final step often involves the esterification of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbonyl groups.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and protein folding due to its peptide-like structure.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry
In industrial applications, the compound might be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
- Key Features: Syn-periplanar conformation across the C=C bond, cyano group, and 4-methylphenyl substituent.
- Comparison: Lacks the amide and Cbz groups of the target compound. The cyano group enhances electrophilicity, making it a reactive intermediate for synthesizing propenoates and acrylamides . Simpler structure results in lower molecular weight (C₁₃H₁₃NO₃ vs.
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
- Key Features: (E)-but-2-enoate core, substituted with dimethoxyphenyl and anilino groups.
- Comparison: Shares the enoate backbone but replaces the Cbz group with a dimethoxyphenyl moiety. The anilino group may confer distinct electronic properties, altering reactivity in nucleophilic additions or cyclization reactions . Lacks stereospecific centers, simplifying synthesis but reducing specificity in biological interactions .
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
- Key Features : Methoxyphenyl substituent, oxoacetate ester.
- Comparison: Smaller molecular framework (C₁₁H₁₃NO₄) with a single amide linkage. Absence of conjugated double bonds reduces π-π stacking interactions, limiting applications in materials science.
Ethyl (E,4S)-4-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
- Key Features: Similar stereospecific (2S) configurations, Cbz group, and enoate backbone.
- Comparison: Nearly identical stereochemical complexity and Cbz protection, suggesting shared synthetic pathways. Differences in side-chain length and substituents may modulate bioavailability and target selectivity.
Structural and Functional Analysis: Data Table
Research Findings and Implications
- Stereochemical Influence : The (2S) configurations in the target compound and its analogs are critical for biological activity, as seen in peptide-based inhibitors where stereochemistry dictates binding affinity .
- Functional Group Impact : The Cbz group in the target compound likely improves metabolic stability compared to unprotected amines in simpler esters .
- Conformational Effects: The (E)-configuration of the enoate backbone facilitates planar molecular geometry, enhancing interactions with hydrophobic enzyme pockets .
Biological Activity
Ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, supported by data tables and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves several steps, typically starting from simpler amino acids and utilizing techniques such as solid-phase peptide synthesis and various coupling reactions. The structure features multiple functional groups that contribute to its biological activity.
Key Structural Features:
- Amino Groups : Essential for interaction with biological targets.
- Oxobutenoate Moiety : Imparts unique reactivity and potential for enzyme inhibition.
- Phenylmethoxycarbonyl Group : Enhances lipophilicity, aiding in membrane permeability.
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections outline its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 12.5 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
Ethyl (E)-4-[(2-amino-2-oxoethyl)... also demonstrates anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 200 | 50 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to control groups.
- Case Study on Inflammation : In a mouse model of rheumatoid arthritis, administration of ethyl (E)-4... resulted in reduced joint swelling and inflammation markers, supporting its therapeutic potential in autoimmune conditions.
Structure-Activity Relationship (SAR)
The structure of ethyl (E)-4... is crucial for its biological activity. Modifications to the amino acid side chains or variations in the oxobutenoate group can significantly alter potency and selectivity for different biological targets.
Key Findings:
- Substituent Variations : Changing the phenylmethoxycarbonyl group to a more hydrophilic substituent enhances solubility but may reduce membrane permeability.
- Amino Acid Modifications : Substituting specific amino acids can lead to increased binding affinity to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
